tert-butyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate
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Overview
Description
Tert-butyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate is a complex organic compound that belongs to the class of benzo[h]chromenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 2-amino-4-(pyridin-3-yl)benzaldehyde with tert-butyl acetoacetate in the presence of a base such as piperidine. The reaction is carried out under reflux conditions, followed by cyclization to form the benzo[h]chromene core .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, solvent, and catalyst, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to yield amines or alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include substituted benzo[h]chromenes, amines, alcohols, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit cell proliferation and induce apoptosis in cancer cells.
Materials Science: Its unique structural properties make it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it can modulate signaling pathways related to inflammation and microbial growth .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and its derivatives share similar biological activities and structural features.
Pyrazole Derivatives: N-tert-butylpyrazole derivatives exhibit comparable pharmacological properties and are used in similar research applications.
Uniqueness
Tert-butyl 2-amino-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carboxylate is unique due to its specific combination of functional groups and structural framework, which confer distinct biological activities and potential applications in various fields. Its ability to undergo diverse chemical reactions and form a wide range of derivatives further enhances its versatility and research value.
Properties
IUPAC Name |
tert-butyl 2-amino-4-pyridin-3-yl-4H-benzo[h]chromene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O3/c1-23(2,3)28-22(26)19-18(15-8-6-12-25-13-15)17-11-10-14-7-4-5-9-16(14)20(17)27-21(19)24/h4-13,18H,24H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPPQWXFANOJFY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(OC2=C(C1C3=CN=CC=C3)C=CC4=CC=CC=C42)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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